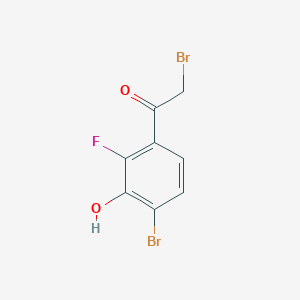
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features an azido group, a difluorophenyl ring, and a triazole moiety
Vorbereitungsmethoden
The synthesis of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2,4-difluorobenzaldehyde and 1H-1,2,4-triazole.
Azidation: The intermediate is then subjected to azidation using sodium azide (NaN3) under controlled conditions to introduce the azido group.
Final Product: The final step involves the reduction of the intermediate to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The azido group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper sulfate), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antifungal and antibacterial agent due to the presence of the triazole moiety, which is known for its biological activity.
Materials Science: The azido group allows for the compound’s incorporation into polymer matrices, enhancing the properties of materials such as thermal stability and mechanical strength.
Chemical Biology: The compound can be used as a probe in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Pharmaceutical Research: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with molecular targets:
Molecular Targets: The triazole moiety can bind to enzymes or receptors, inhibiting their activity. The azido group can undergo bioorthogonal reactions, allowing for selective labeling of biomolecules.
Pathways Involved: The compound may interfere with metabolic pathways in microorganisms, leading to their inhibition or death. In materials science, the azido group can participate in cross-linking reactions, enhancing material properties.
Vergleich Mit ähnlichen Verbindungen
1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with similar compounds:
-
Similar Compounds
- 1-Azido-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
- 1-Azido-2-(2,4-difluorophenyl)-3-(1H-1,2,3-triazol-1-yl)propan-2-ol
-
Uniqueness: : The presence of both the azido group and the difluorophenyl ring in this compound makes it unique. The difluorophenyl ring enhances its stability and biological activity, while the azido group provides versatility in chemical modifications.
Eigenschaften
Molekularformel |
C11H10F2N6O |
|---|---|
Molekulargewicht |
280.23 g/mol |
IUPAC-Name |
1-azido-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H10F2N6O/c12-8-1-2-9(10(13)3-8)11(20,4-16-18-14)5-19-7-15-6-17-19/h1-3,6-7,20H,4-5H2 |
InChI-Schlüssel |
ULYIXCIRKSQBLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)F)C(CN=[N+]=[N-])(CN2C=NC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
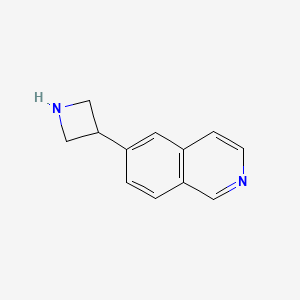


![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B13719734.png)
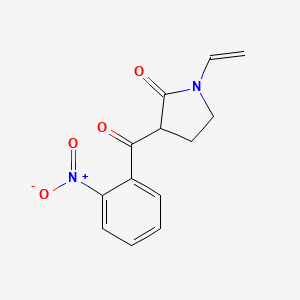

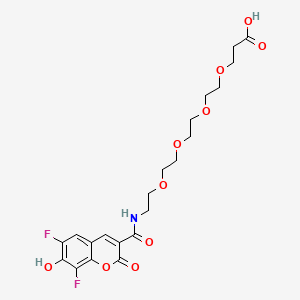
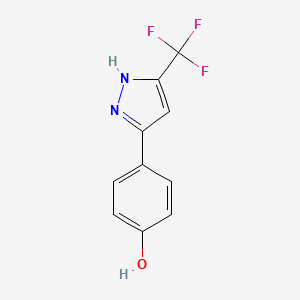
![(1-Cyclopentyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719778.png)
